2-chloro-N-(2-oxoazepan-3-yl)acetamide

描述

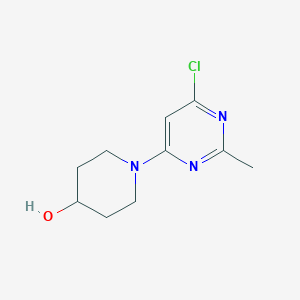

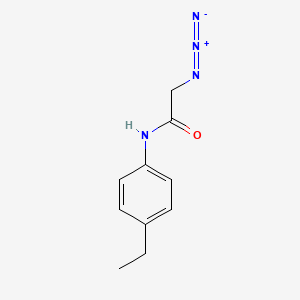

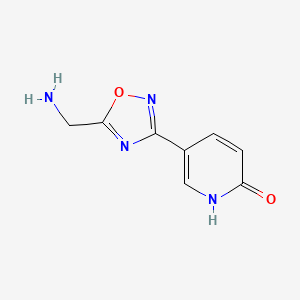

“2-chloro-N-(2-oxoazepan-3-yl)acetamide” is a chemical compound with the CAS Number: 152266-99-4 . It has a molecular weight of 204.66 and its molecular formula is C8H13ClN2O2 . The compound is typically in a solid state and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-chloro-N-(2-oxoazepan-3-yl)acetamide” is 1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-chloro-N-(2-oxoazepan-3-yl)acetamide” is a solid at room temperature . It has a predicted boiling point of approximately 498.7° C at 760 mmHg and a predicted density of approximately 1.2 g/cm^3 . The predicted refractive index is n20D 1.51 .科研应用

Analgesic and Anti-Inflammatory Activities

2-chloro-N-(2-oxoazepan-3-yl)acetamide has been explored for its potential in analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) detailed the synthesis of novel compounds from this chemical, which showed potent analgesic and anti-inflammatory effects. These compounds demonstrated a moderate increase in potency compared to standard drugs like diclofenac sodium.

Antibacterial Properties

The compound has been investigated for its antibacterial properties. In research conducted by Desai et al. (2008), derivatives of 2-chloro-N-(2-oxoazepan-3-yl)acetamide showed moderate to good activity against gram-positive and gram-negative bacteria like S. aureus and E. coli.

Herbicidal Use

Another application area is in agriculture, specifically as a herbicide. A study by Weisshaar & Böger (1989) discussed the use of chloroacetamides, including 2-chloro-N-(2-oxoazepan-3-yl)acetamide, as herbicides for controlling weeds in various crops.

Anticancer Activity

The compound has also been researched for its anticancer activity. Horishny et al. (2021) synthesized derivatives that exhibited potent and selective cytotoxic effects against leukemia cell lines. Similarly, Karaburun et al. (2018) found that certain derivatives showed significant growth inhibition in various cancer cell lines.

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound's derivatives have been evaluated for their potential in photovoltaic efficiency and ligand-protein interactions. Mary et al. (2020) studied benzothiazolinone acetamide analogs, revealing their suitability as photosensitizers in dye-sensitized solar cells and potential in molecular docking with cyclooxygenase 1.

Antimicrobial Agents

The compound's derivatives have shown promise as antimicrobial agents. Debnath & Ganguly (2015) synthesized and evaluated several derivatives for their antibacterial and antifungal activities against pathogenic microorganisms.

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

性质

IUPAC Name |

2-chloro-N-(2-oxoazepan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYSTUVPISFYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-oxoazepan-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)